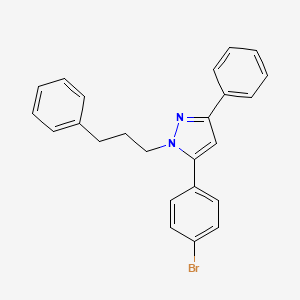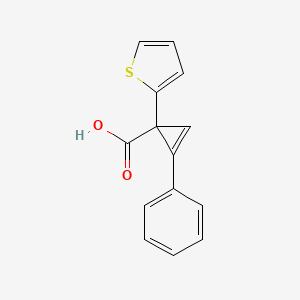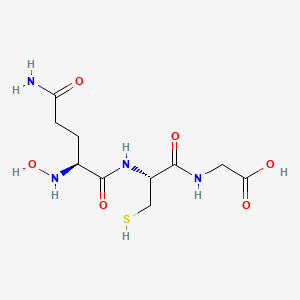
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine is a tripeptide compound that plays a significant role in various biochemical processes. It is composed of three amino acids: L-glutamine, L-cysteine, and glycine. This compound is known for its involvement in the metabolism of glutathione, a crucial antioxidant in cellular defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Hydroxy-L-glutaminyl-L-cysteinylglycine typically involves the stepwise coupling of the amino acids L-glutamine, L-cysteine, and glycine. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of N2-Hydroxy-L-glutaminyl-L-cysteinylglycine involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the amino acids are sequentially added to a resin-bound peptide chain. This method allows for efficient purification and high yield of the desired product. The final compound is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of amide or ester bonds.
Scientific Research Applications
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in cellular redox regulation and antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases such as Parkinson’s disease and diabetes.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations for its antioxidant properties.
Mechanism of Action
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine exerts its effects primarily through its involvement in the glutathione metabolism pathway. It acts as a substrate for gamma-glutamyl transpeptidase (γ-GT), an enzyme that cleaves the γ-glutamyl bond to release cysteinylglycine. This process is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative damage. The compound also modulates nitric oxide (NO) and cysteine storage and transport, contributing to various physiological functions.
Comparison with Similar Compounds
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinylglycine): The most abundant antioxidant molecule in cells, involved in detoxification and redox signaling.
L-cysteinylglycine: An intermediate metabolite in glutathione metabolism, consisting of glycine and L-cysteine.
Uniqueness
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine is unique due to the presence of the N2-hydroxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This modification enhances its antioxidant properties and potential therapeutic applications.
Properties
CAS No. |
656831-36-6 |
|---|---|
Molecular Formula |
C10H18N4O6S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H18N4O6S/c11-7(15)2-1-5(14-20)10(19)13-6(4-21)9(18)12-3-8(16)17/h5-6,14,20-21H,1-4H2,(H2,11,15)(H,12,18)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
WBYUHOYMIYFFRA-WDSKDSINSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NO |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CS)C(=O)NCC(=O)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
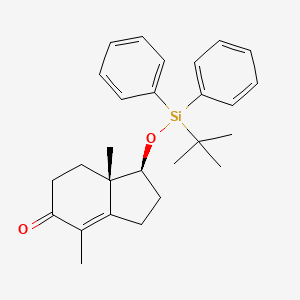

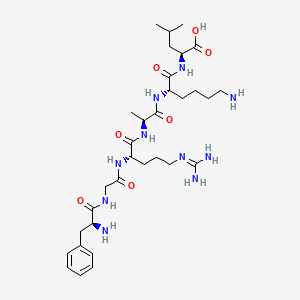
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
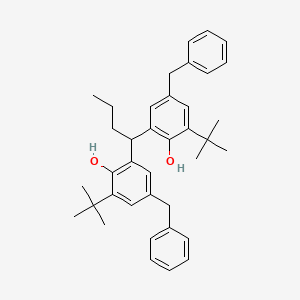
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
